molecular formula C23H22N4O3S B2797200 3-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione CAS No. 852167-57-8

3-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione

Cat. No.: B2797200
CAS No.: 852167-57-8
M. Wt: 434.51
InChI Key: QNLVWALZCFFHSV-UHFFFAOYSA-N
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Description

3-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Reactions and Synthesis

Research on pentane-2,4-dione derivatives has explored their chemical reactivity and potential in synthesis. For example, Carrington et al. (1971) studied reactions of 3-chloro-1,2-benzisothiazole with carbanions, leading to derivatives of pentane-2,4-dione, which could suggest pathways for synthesizing related compounds (Carrington, Clarke, & Scrowston, 1971). Similarly, research by Opozda et al. (2006) on Schiff bases derived from 3,4-diaminopyridine and pentane-2,4-dione underscores the structural versatility and potential for creating novel molecules with unique properties (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

2. Molecular Structure and Properties

Studies on the crystal and molecular structure of derivatives provide insights into the design of compounds with desired physical and chemical properties. For instance, the structural determination of compounds like 3-{[(4-Aminopyridin-3-yl)amino]methylene}pentene-2,4-dione reveals intermolecular hydrogen-bonded dimers, suggesting applications in materials science where specific molecular interactions are crucial (E. Opozda et al., 2006).

Properties

IUPAC Name

3-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-4-30-17-11-9-16(10-12-17)27-22(19-13-24-20-8-6-5-7-18(19)20)25-26-23(27)31-21(14(2)28)15(3)29/h5-13,21,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLVWALZCFFHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C(=O)C)C(=O)C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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